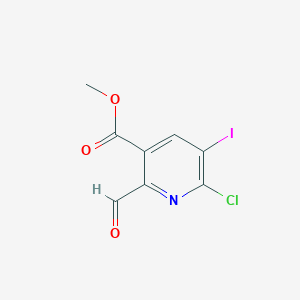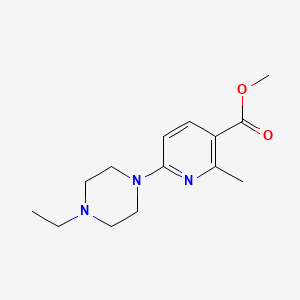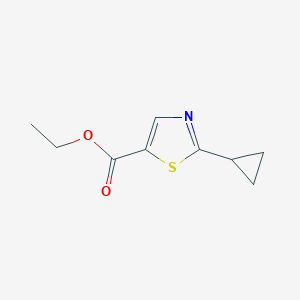
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 3-(p-Tolyl)-1H-pyrazole. This intermediate is then subjected to a cross-coupling reaction with 3-bromopyridine under palladium-catalyzed conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated derivatives.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and pyridine rings. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or other biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(p-Tolyl)-1H-pyrazole: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)quinoline: Contains a quinoline ring instead of a pyridine ring, which can alter its electronic properties and biological activity.
Uniqueness
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer a combination of electronic properties and reactivity that is not found in simpler analogs. This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13N3/c1-11-4-6-12(7-5-11)14-9-15(18-17-14)13-3-2-8-16-10-13/h2-10H,1H3,(H,17,18) |
InChI Key |
UFLWXTCKJARDFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


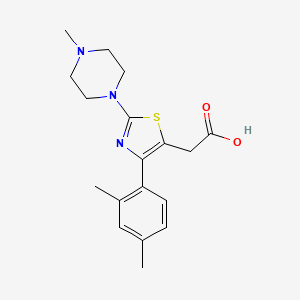
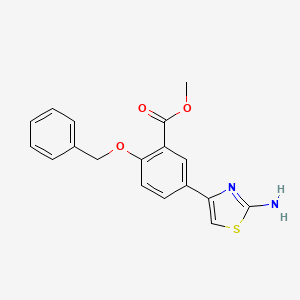
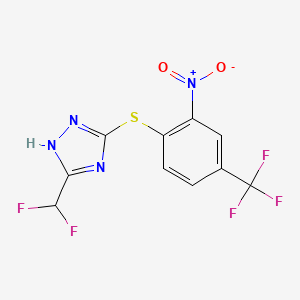

![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
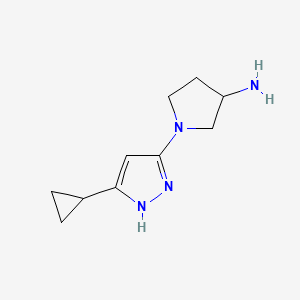

![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
![(3-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B11791579.png)
